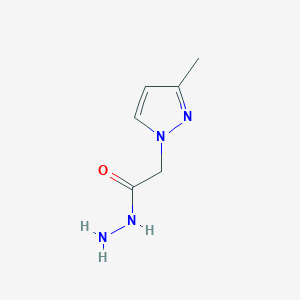

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

Vue d'ensemble

Description

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide (2-MPAH) is an organic compound that has been used in numerous scientific research applications. 2-MPAH has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Pyrazole-bearing compounds, including “2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide”, are known for their diverse pharmacological effects . They have been used extensively in medicinal chemistry and drug discovery . The pyrazole moiety has been incorporated into a variety of bioactive chemicals, contributing to their therapeutic potential .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles, which would include “2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide”, have shown potent antileishmanial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, which was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The same study also evaluated the in vivo antimalarial activities of these hydrazine-coupled pyrazoles against Plasmodium berghei infected mice . Two of the target compounds showed promising inhibition effects against Plasmodium berghei, with one of them achieving a suppression rate of over 90% .

Agrochemistry

Pyrazole derivatives have also found applications in agrochemistry . Their unique chemical structure and reactivity make them useful in the development of new agrochemicals .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used as ligands due to their ability to donate electrons through the nitrogen atoms . This makes “2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide” a potential candidate for the synthesis of complex compounds in coordination chemistry .

Organometallic Chemistry

Pyrazole derivatives are also used in organometallic chemistry . They can form stable complexes with various metals, contributing to the diversity and versatility of organometallic compounds .

Synthesis of Bioactive Chemicals

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals . They are frequently used in reactions in various media due to their stability and reactivity .

Cancer Research

There is evidence that some pyrazole derivatives show effective cytotoxic activity against various cancer cell lines . This suggests that “2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide” could potentially be used in cancer research for the development of new anticancer drugs .

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with androgen receptors

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target receptor, leading to changes in the receptor’s activity . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

If the compound does indeed interact with androgen receptors as suggested, it could potentially influence pathways related to androgen signaling

Result of Action

If the compound does interact with androgen receptors, it could potentially influence cellular processes regulated by these receptors

Propriétés

IUPAC Name |

2-(3-methylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIAQNUMUGJOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide | |

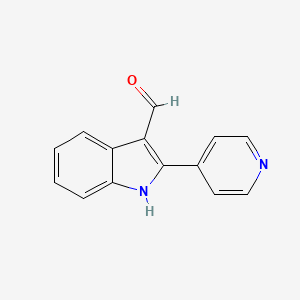

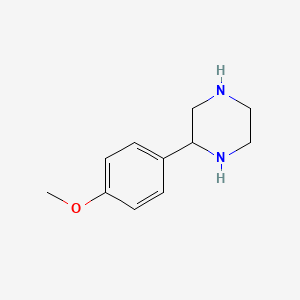

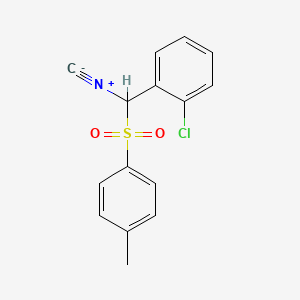

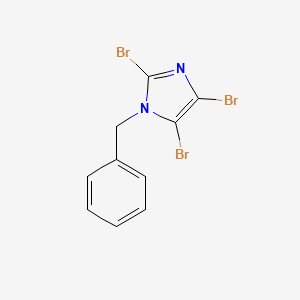

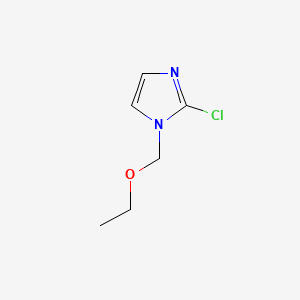

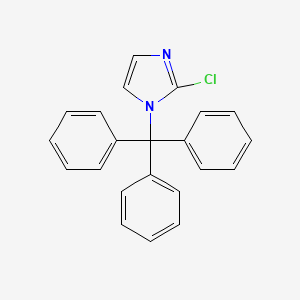

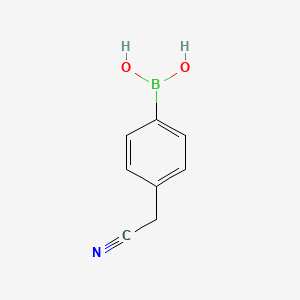

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1350164.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)

![[4-(cyclopropylcarbamoyl)phenyl]boronic Acid](/img/structure/B1350193.png)